1-Hexyn-3-OL

描述

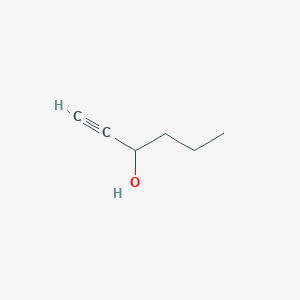

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFTWJYRQNTCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051536 | |

| Record name | Hex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-31-7 | |

| Record name | 1-Hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylethinylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyn-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLETHINYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9B2WH0KBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Hexyn-3-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyn-3-ol is a secondary alcohol and a terminal alkyne, presenting a versatile bifunctional scaffold for organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identification

This compound, with the IUPAC name hex-1-yn-3-ol , is a six-carbon organic molecule characterized by a hydroxyl group at the third carbon and a terminal triple bond between the first and second carbons.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate in various chemical transformations.

Molecular Formula: C₆H₁₀O[1][2][3]

Molecular Weight: 98.14 g/mol [1]

CAS Registry Number: 105-31-7[1][2][3]

Canonical SMILES: CCCC(C#C)O[4]

InChI: 1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3[1][2][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Melting Point | -80 °C[1][5] |

| Boiling Point | 118 °C[1][5] |

| Density | 0.873 g/mL at 25 °C[1][5] |

| Refractive Index (n20/D) | 1.431[1] |

| Flash Point | 47.2 °C (117 °F)[1] |

| pKa | 13.28 ± 0.20 (Predicted)[1][5] |

| Solubility | Slightly soluble in water; miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | A: 4.38 ppm, B: 2.66 ppm, C: 2.462 ppm, D: 1.67 ppm, E: 1.51 ppm, F: 0.96 ppm. J(A,C)=2.1Hz, J(A,D)=6.3Hz.[6] |

| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the sp C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).[7] |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum for this compound.[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Grignard reaction, involving the addition of an ethynylmagnesium halide to butanal. A representative protocol is described below.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Butanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent is formed, pass a steady stream of dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane (B1197151) gas.

-

-

Reaction with Butanal:

-

Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of butanal in the same anhydrous solvent to the Grignard reagent via the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Synthesis

This compound is a versatile building block in organic synthesis. The terminal alkyne can undergo a variety of reactions, including:

-

Coupling Reactions: Such as the Sonogashira, Suzuki, and Stille couplings, to form more complex molecules.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions to form 1,2,3-triazoles.[1][5]

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or alkane.

-

Hydration: The alkyne can be hydrated to form a ketone.

The hydroxyl group can be oxidized to a ketone or used as a directing group in various transformations.

Safety Information

This compound is a flammable liquid and is toxic if swallowed or in contact with skin. It can also cause serious eye damage. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate or a recommendation to practice any patented invention without permission of the owner. It is the responsibility of the user to comply with all applicable laws and regulations.

References

- 1. This compound CAS#: 105-31-7 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound(105-31-7) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

1-Hexyn-3-OL IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the chemical compound 1-Hexyn-3-ol, focusing on its nomenclature, key identifiers, and physical properties.

Chemical Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: The officially recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is hex-1-yn-3-ol .[1][2][3] The name "this compound" is also a valid and commonly used IUPAC name.[1][2]

Synonyms: This compound is also known by several other names, which are frequently encountered in literature and chemical databases. These include:

Key Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing experimental conditions, and for safety and handling protocols.

| Property | Value | Unit | Source |

| Molecular Weight | 98.14 | g/mol | [3][5] |

| Density | 0.873 | g/mL at 25 °C | |

| Boiling Point | 118 | °C | |

| 415.50 ± 0.50 | K | [1] | |

| Flash Point | 47.2 | °C | |

| Refractive Index | 1.431 | n20/D | |

| Solubility | Slightly soluble in water | - | [5] |

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of this compound and its derivatives are available in specialized chemical synthesis literature. For instance, the synthesis of related alkynes often involves the reaction of an appropriate Grignard reagent with an aldehyde or the alkylation of smaller acetylenes. A general procedure for synthesizing 3-alkyl-1-alkynes involves the reaction of a 1-alkyne with n-butyllithium followed by an alkyl halide.[6] The synthesis of the related compound 5-hexyn-3-ol (B10526) has been achieved via the condensation of propargyl magnesium bromide with propionaldehyde.[7]

While a specific, detailed protocol for the industrial-scale synthesis of this compound is not provided here, researchers can refer to established methods for alkyne and alcohol synthesis in publications such as Organic Syntheses.[6][8][9][10]

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its synonyms is based on different historical and systematic naming conventions. The following diagram illustrates this relationship.

Caption: Relationship between the IUPAC name and common synonyms for this compound.

References

- 1. This compound (CAS 105-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 105-31-7 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexyn-3-ol (CAS Number: 105-31-7). The document details its molecular structure, physicochemical characteristics, and spectral data. Standardized experimental protocols for the determination of key properties are described to ensure reproducibility. Furthermore, this guide visualizes the synthetic pathway, a typical analytical workflow, and a conceptual mechanism of its application as a corrosion inhibitor, providing a multi-faceted understanding of this versatile chemical compound. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound is a terminal propargylic alcohol with the molecular formula C₆H₁₀O.[1] It presents as a colorless to light-yellow liquid with a strong odor.[1] This compound is slightly soluble in water but miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105-31-7 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [2] |

| Melting Point | -80 °C | [1] |

| Boiling Point | 118 °C | [1] |

| Density | 0.873 g/mL at 25 °C | [1] |

| Flash Point | 117 °F (47.2 °C) | [1][3] |

| Refractive Index (n20/D) | 1.431 | [3] |

| Water Solubility | Slightly soluble | [1] |

| Vapor Pressure | 2.5±0.5 mmHg at 25°C | [4] |

| pKa | 13.28±0.20 (Predicted) | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Provides information on the proton environment in the molecule. | [5] |

| ¹³C NMR | Shows the number and types of carbon atoms present. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (alcohol) and C≡C (alkyne) functional groups are observed. | [6] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the structure. | [7][8] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound, being a low-melting solid, is determined using the capillary tube method as outlined in ASTM E324.[1][2]

Protocol:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

For accurate results, a slow heating rate (approximately 1-2 °C per minute) should be employed near the expected melting point.[5]

Determination of Boiling Point

The boiling point is determined using the capillary method, which is suitable for small sample volumes.[9][10][11]

Protocol:

-

A small volume (a few milliliters) of this compound is placed in a test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume of the substance.[12][13]

Protocol:

-

A clean, dry graduated cylinder or pycnometer is weighed accurately.

-

A known volume of this compound is added to the graduated cylinder or pycnometer.

-

The cylinder or pycnometer containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the initial weight from the final weight.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[12]

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[4][14][15][16]

Protocol:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solute.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.

-

The analysis is performed in triplicate to ensure accuracy.

Synthesis and Analysis Workflow

This compound can be synthesized through the reaction of propionaldehyde (B47417) with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide.[17][18]

Caption: Synthetic and analytical workflow for this compound.

Conceptual Applications

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor, particularly in acidic environments.[1] The mechanism is believed to involve the adsorption of the molecule onto the metal surface.

Caption: Conceptual diagram of corrosion inhibition by this compound.

Role in Asymmetric Synthesis

As a secondary alcohol, this compound can be a substrate in various chemical transformations. For instance, the Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[19][20][21][22] Although this compound is not an allylic alcohol, a similar catalytic cycle involving a titanium catalyst can be conceptualized for other transformations.

Caption: Generalized catalytic cycle for a titanium-mediated asymmetric oxidation.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[3][9][23] It can cause serious eye damage.[9][23] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated place, away from heat and ignition sources.[24]

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound (CAS 105-31-7). The tabulated physical and spectral data, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis, analysis, and application mechanisms further enhance the understanding of this compound's characteristics and utility. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

- 1. infinitalab.com [infinitalab.com]

- 2. store.astm.org [store.astm.org]

- 3. filab.fr [filab.fr]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. oecd.org [oecd.org]

- 17. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Sharpless Epoxidation [organic-chemistry.org]

- 20. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 21. dalalinstitute.com [dalalinstitute.com]

- 22. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 23. cdn.juniata.edu [cdn.juniata.edu]

- 24. osha.gov [osha.gov]

An In-depth Technical Guide to the Physical Properties of Terminal Propargylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal propargylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a terminal alkyne. This unique structural motif imparts a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility is underscored by their presence in or as precursors to a variety of biologically active molecules, including natural products and pharmaceuticals. A thorough understanding of their physical properties is paramount for their effective application, from designing reaction conditions to predicting their behavior in biological systems. This guide provides a comprehensive overview of the core physical properties of terminal propargylic alcohols, detailed experimental protocols for their determination, and visualizations of their chemical and biological interactions.

Core Physical Properties

The physical properties of terminal propargylic alcohols are dictated by the interplay of the polar hydroxyl group, the linear and rigid acetylenic unit, and the nature of the substituent at the carbinol center.

Boiling and Melting Points

The boiling and melting points of terminal propargylic alcohols are influenced by their molecular weight and the intermolecular forces they exhibit. The presence of the hydroxyl group allows for hydrogen bonding, which significantly elevates their boiling points compared to alkanes and alkenes of similar molecular weight.[1][2] As the carbon chain length or the size of the substituent increases, so do the van der Waals forces, leading to higher boiling and melting points.[3]

Table 1: Boiling and Melting Points of Representative Terminal Propargylic Alcohols

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Propargyl alcohol (Prop-2-yn-1-ol) | HC≡CCH₂OH | 56.06 | 114-115[4][5] | -51 to -48[4] |

| But-3-yn-2-ol | HC≡CCH(OH)CH₃ | 70.09 | 129-130 | - |

| 1-Pentyn-3-ol | HC≡CCH(OH)CH₂CH₃ | 84.12 | 143-145 | - |

| 1-Hexyn-3-ol | HC≡CCH(OH)(CH₂)₂CH₃ | 98.14 | 163-165 | - |

| Phenylpropargyl alcohol (1-Phenylprop-2-yn-1-ol) | HC≡CCH(OH)Ph | 132.16 | 120-122 (at 15 mmHg) | 25-27 |

| 1-Ethynylcyclohexanol | 124.18 | 85-87 (at 12 mmHg) | 30-32 |

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.

Solubility

The solubility of terminal propargylic alcohols is a reflection of their dual nature. The polar hydroxyl group can form hydrogen bonds with polar solvents like water and alcohols, rendering the smaller members of the series miscible with water.[4][6] However, as the nonpolar hydrocarbon portion of the molecule increases in size, the solubility in water decreases.[7] Conversely, their solubility in nonpolar organic solvents increases with the size of the hydrocarbon chain.

Table 2: Solubility of Terminal Propargylic Alcohols

| Compound | Water | Ethanol | Diethyl Ether | Hexane |

| Propargyl alcohol | Miscible[4] | Miscible | Miscible | Sparingly soluble |

| But-3-yn-2-ol | Soluble | Miscible | Miscible | Soluble |

| This compound | Slightly soluble | Miscible | Miscible | Soluble |

| Phenylpropargyl alcohol | Sparingly soluble | Soluble | Soluble | Soluble |

Acidity (pKa)

The hydrogen atom of the terminal alkyne in propargylic alcohols is weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character compared to sp² and sp³ hybridized carbons. The hydroxyl proton is also acidic, comparable to other alcohols. The pKa of the acetylenic proton is typically around 25, while the pKa of the hydroxyl proton is in the range of 16-18.[8][9] However, the pKa of the hydroxyl group in propargyl alcohol itself is reported to be around 13.6 to 15, making it more acidic than a typical saturated alcohol like n-propyl alcohol (pKa ≈ 16.1).[4][10][11] This increased acidity is attributed to the electron-withdrawing effect of the adjacent alkyne group.

Table 3: pKa Values of Terminal Propargylic Alcohols

| Compound | pKa (OH) | pKa (C≡C-H) |

| Propargyl alcohol | ~13.6 - 15[4][10][11] | ~25[9] |

| Substituted Propargylic Alcohols | Varies with substituent | ~25 |

Spectroscopic Properties

The structural features of terminal propargylic alcohols give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy:

-

O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[1]

-

C≡C-H stretch: A sharp, medium-intensity absorption at approximately 3300 cm⁻¹.

-

C≡C stretch: A weak to medium, sharp absorption around 2100-2260 cm⁻¹.

-

C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Acetylenic proton (H-C≡C): A singlet or a narrow triplet (due to long-range coupling) typically appears around δ 2.0-3.0 ppm.

-

Carbinol proton (R-CH(OH)-): The chemical shift varies depending on the substituent but is generally found in the δ 3.5-5.0 ppm range.

-

Hydroxyl proton (-OH): A broad singlet whose chemical shift is highly variable (δ 1.0-5.0 ppm) and depends on concentration, solvent, and temperature.

-

-

¹³C NMR:

-

Alkynyl carbons (-C≡C-): These carbons resonate in the range of δ 65-90 ppm.

-

Carbinol carbon (-CH(OH)-): This carbon appears in the δ 50-80 ppm region.

-

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel terminal propargylic alcohols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus or a Thiele tube setup.[13]

-

Procedure (Distillation Method):

-

Place a small volume (e.g., 5 mL) of the terminal propargylic alcohol in a round-bottom flask with a boiling chip.

-

Assemble a simple distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[14]

-

-

Procedure (Thiele Tube Method):

-

Seal one end of a capillary tube.

-

Attach a small test tube containing a few drops of the sample to a thermometer.

-

Invert the sealed capillary tube into the sample.

-

Heat the arm of the Thiele tube containing mineral oil.

-

Observe the stream of bubbles emerging from the capillary tube.

-

The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube upon cooling.[13]

-

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For crystalline solids, it is a sharp, well-defined temperature.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp) and capillary tubes.[15]

-

Procedure:

-

Finely powder the solid sample of the terminal propargylic alcohol.

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid.[15]

-

Determination of Solubility

Solubility is determined by observing the miscibility of a compound in a given solvent.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Add approximately 10-20 mg of the terminal propargylic alcohol to a test tube.

-

Add 1 mL of the solvent (e.g., water, ethanol, hexane) to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Observe if the solid dissolves completely or if two liquid phases are present.

-

Classify the solubility as soluble, partially soluble, or insoluble.[16]

-

Spectroscopic Analysis

-

IR Spectroscopy:

-

A thin film of the liquid sample is placed between two salt (NaCl or KBr) plates.

-

For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.

-

The spectrum is recorded using an FTIR spectrometer.

-

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Signaling Pathways and Reaction Mechanisms

Terminal propargylic alcohols are involved in various chemical transformations and can interact with biological systems.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes or ketones.[16][17][18]

Caption: The acid-catalyzed Meyer-Schuster rearrangement of a terminal propargylic alcohol.

Mechanism of Action of Pargyline (B1678468): A Propargylic Amine Derivative

Pargyline, a drug derived from a propargylic amine, is an irreversible inhibitor of monoamine oxidase B (MAO-B).[6][19] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). By inhibiting MAO-B, pargyline increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.

Caption: Inhibition of MAO-B by pargyline increases synaptic dopamine levels.

Conclusion

Terminal propargylic alcohols are a fascinating and highly useful class of molecules. Their physical properties, governed by the unique combination of a hydroxyl group and a terminal alkyne, dictate their behavior in chemical and biological environments. This guide has provided a detailed overview of their key physical characteristics, standardized protocols for their measurement, and insights into their reactivity and biological significance. For researchers and professionals in drug development, a firm grasp of these fundamental properties is essential for the rational design and successful application of novel propargylic alcohol-based compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 4. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. rawsource.com [rawsource.com]

- 8. Propargyl alcohol [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pargyline | Monoamine Oxidase | MAO | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 14. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Meyer-Schuster Rearrangement [drugfuture.com]

- 16. Pargyline - Wikipedia [en.wikipedia.org]

- 17. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 19. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity of the Ethynyl (B1212043) Group in 1-Hexyn-3-ol

Abstract

This compound is a bifunctional molecule containing both a terminal alkyne (ethynyl group) and a secondary alcohol. This guide focuses on the rich and versatile chemistry of the ethynyl group, a functionality of significant interest in organic synthesis and drug development. The terminal alkyne provides a gateway to a vast array of chemical transformations, including deprotonation to form a potent nucleophile, electrophilic additions, stereoselective reductions, metal-catalyzed cross-coupling reactions, and cycloadditions. Understanding this reactivity is crucial for leveraging this compound and related propargylic alcohols as key building blocks in the synthesis of complex molecular architectures and pharmacologically active compounds.

Introduction: Structure and General Properties

This compound possesses a unique structure combining a reactive C-C triple bond and a chiral center at the hydroxyl-bearing carbon. The ethynyl proton is weakly acidic (pKa ≈ 25), allowing for its removal by strong bases to generate a highly nucleophilic acetylide anion.[1] The triple bond itself is electron-rich, making it susceptible to attack by electrophiles. This dual nature underpins its utility in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 105-31-7 | - | [2] |

| Molecular Formula | C₆H₁₀O | - | [2] |

| Molecular Weight | 98.14 | g/mol | [2] |

| Boiling Point | 118 | °C | [3] |

| Melting Point | -80 | °C | [3] |

| Density | 0.873 | g/mL at 25 °C | [3] |

| Refractive Index | 1.431 | n20/D | [3] |

| pKa (ethynyl H) | ~25 (general for terminal alkynes) | - | [1] |

Key Reactions of the Ethynyl Group

The reactivity of the ethynyl group in this compound can be broadly categorized into several key transformation types. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Acidity and Nucleophilic Reactions of the Acetylide Anion

The most prominent feature of a terminal alkyne is the acidity of its sp-hybridized C-H bond. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, results in deprotonation to form a powerful acetylide anion nucleophile.[1][4] This anion can then participate in Sɴ2 reactions, typically with primary alkyl halides, to form new carbon-carbon bonds.[1][4]

Caption: Workflow for C-C bond formation via an acetylide anion.

Experimental Protocol 1: General Procedure for Alkylation of a Terminal Alkyne

-

Materials: this compound, anhydrous THF or ether, n-butyllithium (n-BuLi) in hexanes, primary alkyl halide (e.g., 1-bromobutane).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Add the primary alkyl halide (1.2 eq) dropwise to the solution.

-

Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC/GC-MS analysis indicates completion.

-

Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Table 2: Representative Yields for Acetylide Alkylation Reactions

| Electrophile | Product Type | Typical Yield |

| Primary Alkyl Halide | Internal Alkyne | Good to Excellent (>75%) |

| Aldehyde/Ketone | Propargylic Alcohol | Good to Excellent (>80%) |

| Epoxide | Homopropargylic Alcohol | Good (>70%) |

Electrophilic Addition Reactions

Similar to alkenes, the π-bonds of the ethynyl group are susceptible to electrophilic addition.[5] Depending on the stoichiometry of the electrophile, the reaction can proceed once to yield a substituted alkene or twice to form a saturated product. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms.[5][6]

1. Hydrohalogenation (Addition of HX): The addition of one equivalent of HBr or HCl to this compound would yield a vinyl halide. The use of two equivalents leads to a geminal dihalide, where both halogens are attached to the same carbon.[5] Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides via a free-radical mechanism.[5]

2. Hydration (Addition of H₂O):

-

Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds across the triple bond according to Markovnikov's rule. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[4]

-

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method. Reaction with a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidative workup with hydrogen peroxide in a basic medium results in the anti-Markovnikov addition of water.[1][4] For a terminal alkyne like this compound, this process yields an aldehyde after tautomerization of the enol intermediate.[4]

Caption: Regioselective hydration pathways for terminal alkynes.

Experimental Protocol 2: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne

-

Materials: this compound, 9-borabicyclo[3.3.1]nonane (9-BBN) solution in THF, aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add the 9-BBN solution (0.5 M in THF, 1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction back to 0 °C and slowly add aqueous NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for several hours.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

-

Table 3: Summary of Electrophilic Addition Reactions

| Reaction | Reagents | Regioselectivity | Product | Typical Yield |

| Hydrohalogenation | HX (1 eq) | Markovnikov | Vinyl Halide | Good |

| Hydrohalogenation | HX (2 eq) | Markovnikov | Geminal Dihalide | Good |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone | Good-Excellent |

| Hydroboration | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | Good-Excellent |

Reduction Reactions

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene (not applicable for terminal alkynes), or fully reduced to an alkane.[1]

-

Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene.[1]

-

Complete Reduction to an Alkane: Using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will lead to the complete reduction of the alkyne to the corresponding alkane.[1]

Caption: Catalytic hydrogenation pathways for this compound.

Experimental Protocol 3: General Procedure for Lindlar Reduction

-

Materials: this compound, Lindlar's catalyst, quinoline (B57606) (optional), solvent (e.g., methanol (B129727) or ethyl acetate), hydrogen gas.

-

Procedure:

-

Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further enhance selectivity.[7]

-

Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress carefully by TLC or GC to prevent over-reduction to the alkane.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst and rinse with the solvent.

-

Remove the solvent under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.

-

Cycloaddition Reactions: The "Click" Reaction

The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[8] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This transformation is exceptionally valuable in drug discovery, chemical biology, and materials science for its reliability, mild reaction conditions, and high yields.[9]

Caption: Simplified catalytic cycle for the CuAAC "Click" reaction.

Experimental Protocol 4: General Procedure for CuAAC Reaction

-

Materials: this compound (1.0 eq), an organic azide (1.0-1.1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), sodium ascorbate (B8700270) (5-10 mol%), and a solvent system (e.g., t-butanol/water 1:1).

-

Procedure:

-

In a reaction vessel, dissolve this compound and the organic azide in the solvent system.

-

Add the CuSO₄·5H₂O, followed by freshly prepared aqueous sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) species in situ).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude triazole product by flash column chromatography or recrystallization.[10]

-

Table 4: Typical Conditions for CuAAC Reactions

| Component | Description |

| Copper Source | CuSO₄·5H₂O (with a reducing agent) or Cu(I) salts (e.g., CuI) |

| Reducing Agent | Sodium Ascorbate |

| Ligand (optional) | TBTA, THPTA (to stabilize Cu(I) and accelerate the reaction) |

| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O |

| Temperature | Room Temperature |

| Yield | Excellent (>90%) |

Metal-Catalyzed Cross-Coupling Reactions

The terminal C-H bond of the ethynyl group can be activated by transition metal catalysts, enabling powerful cross-coupling reactions. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, is a premier example.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Outlook in Drug Development

The ethynyl group of this compound is a remarkably versatile functional handle. It provides access to a wide range of synthetic transformations that are fundamental to modern organic chemistry. For professionals in drug development, the ability to easily form C-C bonds via acetylide chemistry and Sonogashira coupling, or to introduce heterocyclic motifs like triazoles via "click" chemistry, is invaluable.[12] These reactions, known for their efficiency and functional group tolerance, allow for the late-stage functionalization of complex molecules and the construction of diverse compound libraries for biological screening. The continued exploration of green chemistry approaches for these transformations will further enhance the utility of this compound as a sustainable and powerful building block in pharmaceutical synthesis.[13]

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 105-31-7 [m.chemicalbook.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. ijrpc.com [ijrpc.com]

- 10. benchchem.com [benchchem.com]

- 11. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Review on the Synthesis of Secondary Acetylenic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Secondary acetylenic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, allows for diverse chemical transformations, making them highly valuable building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth review of the core synthetic methodologies for preparing secondary acetylenic alcohols, with a focus on alkynylation of carbonyl compounds, Grignard reactions, and organozinc-catalyzed approaches. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Alkynylation of Aldehydes and Ketones

The most fundamental and widely employed method for synthesizing secondary acetylenic alcohols is the nucleophilic addition of a terminal alkyne to a carbonyl group, a reaction known as alkynylation.[1][2] This process, which results in the formation of a propargylic alcohol, can be facilitated by a variety of catalytic systems.[1][2]

The general reaction involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] Subsequent acidic work-up yields the desired secondary or tertiary acetylenic alcohol.[1] For the synthesis of secondary acetylenic alcohols, aldehydes are the required carbonyl starting material.

A variety of catalytic systems have been developed to promote this reaction with high efficiency and selectivity.[2] Transition metal catalysts, particularly those based on zinc, copper, and titanium, are frequently used.[2] For instance, the combination of diethylzinc (B1219324) (ZnEt₂) and a chiral ligand like BINOL has been shown to produce acetylene (B1199291) alcohols with over 90% enantioselectivity.[2] Another effective system involves the use of titanium tetraisopropoxide (Ti(OiPr)₄) in conjunction with ZnEt₂, which facilitates the addition of alkynes to aldehydes under mild conditions, leading to high yields with minimal side reactions.[2]

The choice of solvent can also significantly impact the reaction outcome. Ethers such as tetrahydrofuran (B95107) (THF), acetals, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.[1][2]

R¹-C≡CH + R²-CHO → R¹-C≡C-CH(OH)-R²

This reaction was first discovered by John Ulric Nef in 1899 and is sometimes referred to as the Nef synthesis.[1] Walter Reppe later coined the term "ethynylation" for this type of reaction.[1]

Grignard Reagent-Based Synthesis

The use of Grignard reagents provides a powerful and versatile method for the synthesis of secondary acetylenic alcohols.[3][4] This approach involves the reaction of an acetylenic Grignard reagent with an aldehyde.[3] The Grignard reagent, an organomagnesium compound, acts as a potent nucleophile.[4]

The synthesis of the acetylenic Grignard reagent itself can be achieved by reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide, or by reacting an acetylenic halide with magnesium metal.[5]

A key consideration in Grignard-based syntheses, particularly with propargyl Grignard reagents, is the potential for rearrangement to allenic or internal alkyne species, especially at room temperature.[6] To circumvent this, modified procedures utilizing low temperatures (e.g., -10°C) and activators like mercuric chloride have been developed to ensure the desired acetylenic alcohol is the major product.[6][7]

The general steps for synthesizing a secondary alcohol using a Grignard reagent are:

-

Identify the target alcohol: This will be a secondary acetylenic alcohol.

-

Retrosynthetic analysis: Mentally disconnect the carbon-carbon bond between the carbon bearing the hydroxyl group and one of its adjacent carbons. One fragment will become the aldehyde, and the other will form the Grignard reagent.[4]

-

Reaction: React the chosen aldehyde and acetylenic Grignard reagent in a suitable solvent, typically an ether like diethyl ether or THF.[3][6]

-

Work-up: An acidic work-up is required to protonate the intermediate alkoxide to yield the final alcohol product.[1]

Organozinc-Catalyzed Synthesis

Organozinc reagents offer a milder alternative to Grignard reagents for the synthesis of secondary acetylenic alcohols, often demonstrating greater functional group tolerance.[8][9] The formation of zinc acetylides is a key step in these reactions.[8]

The Barbier reaction is a notable one-pot process where the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[8] This method is advantageous as it simplifies the experimental procedure.[8] Organozinc reagents are also less sensitive to water, allowing for reactions to be conducted in aqueous media under certain conditions.[8]

For enantioselective syntheses, chiral ligands are employed in conjunction with organozinc reagents. The use of chiral 1,1'-bi-2-naphthols (BINOLs) with diethylzinc (ZnEt₂) and titanium tetraisopropoxide (Ti(OiPr)₄) has proven to be a highly effective catalytic system for the addition of a wide range of alkynes to various aldehydes, yielding functionalized chiral alcohols with high enantioselectivity.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various cited studies on the synthesis of secondary acetylenic alcohols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Enantioselective Alkynylation of Aldehydes

| Aldehyde | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Aromatic Aldehydes | Terminal Alkynes | (S)-BINOL / Ti(OiPr)₄ / ZnEt₂ | THF | RT | 92 (min) | >90 |

| Heteroatomic Aldehydes | Phenylacetylene | ProPhenol / Me₂Zn | THF | -5 to 0 | Up to 96 | >90 |

| Crotonaldehyde | Various Alkynes | Trifluoromethylsulfonate salts of d-group metals | Various | - | - | High |

| Benzaldehyde Derivatives | Terminal Alkynes | 1,1'-bi-2-naphthol / Ti(OiPr)₄ | - | RT | - | - |

Data compiled from references[2][10][11][12][13].

Table 2: Grignard-Based Synthesis of Acetylenic Alcohols

| Aldehyde/Ketone | Grignard Reagent | Conditions | Solvent | Yield (%) |

| 3-Butyn-2-one | Propargylmagnesium bromide | Low temp, HgCl₂ activation | Diethyl ether | 66 |

| α,β-unsaturated aldehydes/ketones | Propargylmagnesium bromide | -30 to -10°C, HgCl₂ activation | - | Good |

| Formaldehyde | Acetylenic Grignard | Standard | - | 64-69 |

| Aldehydes | Acetylenic Grignard | Standard | - | - |

Data compiled from references[3][6][7].

Experimental Protocols

-

To a solution of the ProPhenol ligand in anhydrous tetrahydrofuran (THF), add dimethylzinc (B1204448) (Me₂Zn) at -5 to 0°C.

-

Stir the mixture to allow for the formation of the active bis-zinc complex.

-

Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture.

-

Slowly add the aldehyde to the mixture while maintaining the temperature between -5 and 0°C.

-

Allow the reaction to proceed for 24 hours at the specified temperature.

-

Quench the reaction with a suitable acidic work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the secondary acetylenic alcohol.

-

Dry all glassware in an oven before use. Use anhydrous diethyl ether as the solvent.

-

In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, add magnesium turnings and a catalytic amount of mercuric chloride.

-

Add a solution of propargyl bromide and the aldehyde in diethyl ether dropwise to the magnesium suspension while maintaining the temperature at approximately -10°C.

-

After the addition is complete, continue stirring for a specified period at low temperature.

-

Perform an acidic work-up to hydrolyze the magnesium alkoxide.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over a suitable drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

-

Purify the resulting alcohol, for example, by distillation.

Conclusion

The synthesis of secondary acetylenic alcohols is a well-established field with a variety of robust and efficient methodologies. The choice of synthetic route—be it the alkynylation of carbonyls, a Grignard-based approach, or an organozinc-catalyzed reaction—will depend on the specific substrate, desired stereochemistry, and tolerance for different functional groups. The development of chiral catalytic systems has been particularly instrumental in providing access to enantiomerically enriched secondary acetylenic alcohols, which are of high importance in the pharmaceutical industry. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of these important molecular building blocks.

References

- 1. Alkynylation - Wikipedia [en.wikipedia.org]

- 2. ejournal.upi.edu [ejournal.upi.edu]

- 3. chemconnections.org [chemconnections.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. US2938932A - Preparation of acetylenic grignard compounds - Google Patents [patents.google.com]

- 6. server.ccl.net [server.ccl.net]

- 7. server.ccl.net [server.ccl.net]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. in-academy.uz [in-academy.uz]

- 13. ejournal.kjpupi.id [ejournal.kjpupi.id]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hexyn-3-OL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to characterize 1-Hexyn-3-OL, a valuable building block in organic synthesis. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for characterization are also provided.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-1 | ~2.46 | Doublet | ~2.1 |

| H-3 | ~4.38 | Triplet of Doublets | ~6.3, ~2.1 |

| H-4 | ~1.67 | Multiplet | |

| H-5 | ~1.51 | Multiplet | |

| H-6 | ~0.96 | Triplet | |

| OH | Variable | Singlet (broad) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 | ~72.9 |

| C-2 | ~83.5 |

| C-3 | ~61.2 |

| C-4 | ~39.8 |

| C-5 | ~18.5 |

| C-6 | ~13.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |

| C≡C-H stretch (terminal alkyne) | ~3300 | Strong, Sharp |

| C-H stretch (alkane) | 3000-2850 | Medium-Strong |

| C≡C stretch (alkyne) | ~2120 | Weak-Medium |

| C-O stretch (alcohol) | ~1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~5 | [M]⁺ (Molecular Ion) |

| 83 | ~40 | [M - CH₃]⁺ |

| 69 | ~100 | [M - C₂H₅]⁺ |

| 55 | ~75 | [M - C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 220 ppm

-

Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place one drop of neat (undiluted) this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

-

For a liquid sample, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.

Data Acquisition (Electron Ionization - EI):

-

Instrument: GC-MS or a mass spectrometer with a direct insertion probe

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-200

-

Source Temperature: ~200 °C

-

GC Conditions (if applicable):

-

Column: Standard non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Caption: Logical relationships between spectroscopic data and structural information.

An In-depth Technical Guide on 1-Hexyn-3-ol: Chemical Formula and Molecular Weight

This guide provides detailed information on the chemical formula and molecular weight of 1-Hexyn-3-ol, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and formulation development.

| Identifier | Value | Reference |

| Chemical Formula | C₆H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 98.14 g/mol | [4] |

| Exact Mass | 98.1430 g/mol | [1][2] |

| CAS Number | 105-31-7 | [1] |

Methodology for Determining Physicochemical Properties

The determination of the chemical formula and molecular weight of a compound like this compound follows a standardized experimental and analytical workflow. High-resolution mass spectrometry is a primary technique for ascertaining the exact mass and elemental composition, while other spectroscopic methods and classical elemental analysis confirm the structure.

Caption: Workflow for the determination of the chemical formula and molecular weight of this compound.

References

The Chirality of 1-Hexyn-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyn-3-ol is a chiral propargylic alcohol with a single stereocenter at the C-3 position. The presence of this chiral center gives rise to two enantiomers, (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol, which may exhibit distinct biological activities. This is of significant interest in the fields of medicinal chemistry and drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemistry, methods for obtaining enantiomerically enriched forms through asymmetric synthesis and kinetic resolution, and analytical techniques for determining enantiomeric purity. Detailed experimental protocols and quantitative data are presented to aid researchers in the synthesis and characterization of the enantiomers of this compound.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₆H₁₀O, is a secondary alcohol containing both an alkyne and a hydroxyl functional group.[1][2][3][4] The carbon atom at the 3-position is bonded to four different substituents: a hydrogen atom, a hydroxyl group, an ethynyl group, and a propyl group. This makes the C-3 carbon a stereocenter, rendering the molecule chiral and capable of existing as a pair of non-superimposable mirror images, or enantiomers.

The two enantiomers are designated as (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral molecules.

dot graph Chirality_of_1_Hexyn_3_ol { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Chiral center C3 [pos="0,0!", label="C*", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituents H [pos="-1,0.5!", label="H"]; OH [pos="1,0.5!", label="OH"]; Propyl [pos="0,-1!", label="CH₂CH₂CH₃"]; Ethynyl [pos="0,1!", label="C≡CH"];

// Bonds C3 -- H; C3 -- OH; C3 -- Propyl; C3 -- Ethynyl;

// Enantiomer labels R_enantiomer [pos="-2,-2!", label="(R)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#34A853"]; S_enantiomer [pos="2,-2!", label="(S)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#EA4335"];

// Mirror plane mirror [pos="0,-2.5!", label="", shape=rect, style=dashed, color="#5F6368", height=3, width=0.05]; } Caption: The chiral center (C*) of this compound with its four different substituents.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound is crucial for evaluating the biological activity of each stereoisomer. The two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral starting material.[5][6][7][8] A common and effective method for the synthesis of chiral propargylic alcohols is the asymmetric reduction of the corresponding α,β-acetylenic ketone. In the case of this compound, this involves the enantioselective reduction of 1-hexyn-3-one.

A well-established method for this transformation utilizes borane reagents complexed with chiral ligands. A highly effective reagent for the asymmetric reduction of α,β-acetylenic ketones is B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from either (+)-α-pinene or (-)-α-pinene to yield the desired enantiomer of the alcohol.[9] The use of the reagent derived from (+)-α-pinene typically yields the (R)-enantiomer of the alcohol, while the reagent from (-)-α-pinene produces the (S)-enantiomer.

Table 1: Asymmetric Reduction of 1-Octyn-3-one with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Model Reaction)

| Chiral Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| B-3-pinanyl-9-BBN (from (+)-α-pinene) | (R)-1-Octyn-3-ol | 86 | >95 |

Data from a similar reaction with 1-octyn-3-one, which is expected to have similar reactivity to 1-hexyn-3-one.[9]

Kinetic Resolution of Racemic this compound

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] Enzyme-catalyzed reactions, particularly with lipases, are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions.[10][11][12][13]

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. The resulting ester and the unreacted alcohol can then be separated by chromatography.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (General Data)

| Lipase Source | Acyl Donor | Enantiomeric Excess (ee, %) of Unreacted Alcohol | Enantiomeric Excess (ee, %) of Ester |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | >99 | >99 |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | >99 | >99 |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | High | High |

General data for the resolution of secondary alcohols. Specific values for this compound may vary.[12]

Analytical Methods for Chiral Purity Determination

The enantiomeric purity of a sample of this compound is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. It is crucial to have reliable analytical methods to determine the ee of a sample.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral GC and HPLC are powerful techniques for separating and quantifying enantiomers.[14][15] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For volatile compounds like this compound, chiral GC is a suitable method. Alternatively, the alcohol can be derivatized to a less volatile ester or urethane for analysis by chiral HPLC.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be shifted to different extents, allowing for their integration and the calculation of the ee. Alternatively, the racemic alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra.

Quantitative Data

Table 3: Physical Properties of this compound Enantiomers (Data for 5-Hexyn-3-ol as a close analog)

| Property | (R)-5-Hexyn-3-ol | (S)-5-Hexyn-3-ol |

| Specific Rotation [α]D (c 1.1, CHCl₃) | -4° | +4° |

Note: The specific rotation values are for the closely related compound 5-hexyn-3-ol and are expected to be similar for this compound.

Experimental Protocols

Asymmetric Reduction of 1-Hexyn-3-one (Adapted from the protocol for 1-Octyn-3-one)[9]

Materials:

-

1-Hexyn-3-one

-

B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from (+)-α-pinene for (R)-1-Hexyn-3-ol or from (-)-α-pinene for (S)-1-Hexyn-3-ol)

-

Anhydrous tetrahydrofuran (THF)

-

Propionaldehyde

-

3 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF is prepared under an inert atmosphere.

-

The solution is cooled to 0 °C, and 1-hexyn-3-one is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The excess borane reagent is quenched by the addition of propionaldehyde.

-

The reaction mixture is worked up by the addition of aqueous NaOH followed by the careful, dropwise addition of H₂O₂.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

-

The enantiomeric excess of the product is determined by chiral GC or by NMR after derivatization with a chiral auxiliary.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Protocol)[10][12]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Pseudomonas cepacia lipase)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

Procedure:

-

Racemic this compound is dissolved in an anhydrous organic solvent.

-

Immobilized lipase and vinyl acetate are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 30 °C) and monitored for conversion (ideally to ~50%) by TLC or GC.

-

Once the desired conversion is reached, the enzyme is removed by filtration.

-

The solvent is evaporated, and the resulting mixture of the unreacted alcohol and the ester product is separated by column chromatography on silica gel.

-

The enantiomeric excess of both the recovered alcohol and the ester (after hydrolysis back to the alcohol) is determined by chiral GC or HPLC.

Conclusion

The chirality of this compound is a critical aspect to consider for its application in drug development and other areas of chemical research. This guide has provided a detailed overview of the stereochemistry of this molecule and has outlined robust methods for the preparation and characterization of its enantiomers. The provided experimental protocols for asymmetric synthesis and kinetic resolution, along with the summary of analytical techniques, serve as a valuable resource for scientists working with this chiral building block. The ability to access enantiomerically pure forms of this compound will facilitate further investigation into the stereospecific interactions of this compound in biological systems.

References